molecular formula C9H20O3 B14653032 1,3-Dipropoxypropan-2-ol CAS No. 43015-17-4

1,3-Dipropoxypropan-2-ol

Cat. No.: B14653032
CAS No.: 43015-17-4
M. Wt: 176.25 g/mol
InChI Key: KLDDZFJSRPXUIY-UHFFFAOYSA-N
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Description

1,3-Dipropoxypropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two propoxy groups attached to a propane backbone with a hydroxyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium propoxide in an alcohol solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically involve heating the mixture to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium alkoxides and amines can be used to replace the propoxy groups.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1,3-Dipropoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 1,3-Dipropoxypropan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The propoxy groups can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenoxypropan-2-ol: Similar in structure but with phenoxy groups instead of propoxy groups.

    1,3-Dimethoxypropan-2-ol: Similar but with methoxy groups instead of propoxy groups.

    1,3-Dibutoxypropan-2-ol: Similar but with butoxy groups instead of propoxy groups.

Uniqueness

1,3-Dipropoxypropan-2-ol is unique due to its specific combination of propoxy groups and a hydroxyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

43015-17-4

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

1,3-dipropoxypropan-2-ol

InChI

InChI=1S/C9H20O3/c1-3-5-11-7-9(10)8-12-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

KLDDZFJSRPXUIY-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(COCCC)O

Origin of Product

United States

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